1,4-Dihydronaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130096-84-3 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,4-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10-11H,5H2 |
InChI Key |
NZKPJOBNZFODAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=CC=CC=C21)O |
Origin of Product |
United States |
Historical Context and Significance Within Dihydronaphthalene Chemistry
The study of dihydronaphthalenes, including 1,4-Dihydronaphthalen-1-ol, is rooted in the broader exploration of naphthalene (B1677914) and its derivatives. Early investigations into the reduction of naphthalene laid the groundwork for accessing partially saturated ring systems. The development of methods to control the regioselectivity of this reduction was a crucial step, leading to the specific synthesis of isomers like 1,4-dihydronaphthalene (B28168). google.com This, in turn, opened pathways to functionalized derivatives such as this compound.
The significance of 1,4-dihydronaphthalene and its derivatives grew with the discovery of their utility as molecular weight moderators in polymerization reactions, particularly in the production of alfin rubbers. google.com This industrial application spurred further research into efficient and selective methods for their synthesis. The conversion of naphthalen-1(4H)-one to this compound using reducing agents like sodium borohydride (B1222165) is a fundamental transformation in this context. chegg.com
Isomeric Considerations and Structural Nuances of Dihydronaphthalenols
The dihydronaphthalenol family presents a rich landscape of isomerism, with the position of the hydroxyl group and the double bond dictating the specific properties and reactivity of each isomer.
Key Isomers of Dihydronaphthalenol:
| Isomer | Structure | Key Features |
| 1,4-Dihydronaphthalen-1-ol | A secondary allylic alcohol with the hydroxyl group at a benzylic position. | |
| 1,2-Dihydronaphthalen-1-ol | A secondary allylic alcohol with the hydroxyl group adjacent to the double bond. | |
| 5,8-Dihydronaphthalen-1-ol | A phenol (B47542) with a non-conjugated diene system in the adjacent ring. |
The structural nuances between these isomers are significant. For instance, the allylic nature of the hydroxyl group in this compound and 1,2-Dihydronaphthalen-1-ol makes them susceptible to rearrangement and substitution reactions. In contrast, 5,8-Dihydronaphthalen-1-ol behaves more like a substituted phenol. conicet.gov.arpharmaffiliates.com The relative stability of these isomers can be influenced by reaction conditions, with the potential for isomerization between them. acs.org
Furthermore, the presence of stereogenic centers in some isomers, such as the C1 position in this compound, introduces the possibility of enantiomers and diastereomers, adding another layer of complexity and opportunity in asymmetric synthesis. researchgate.netresearchgate.net
Contemporary Research Directions in 1,4 Dihydronaphthalen 1 Ol Synthesis and Reactivity
Oxidative Approaches to Dihydronaphthalenols
Oxidative transformations provide a direct and often efficient pathway to dihydronaphthalenol derivatives. These methods typically involve the introduction of an oxygen functionality onto a pre-existing naphthalene (B1677914) or dihydronaphthalene precursor.
Oxidation by Iron(III) Chloride/Oxygen Systems
Iron(III) chloride, a common and inexpensive Lewis acid, can act as a catalyst in oxidation reactions. wikipedia.org In the presence of molecular oxygen, iron(III) systems can mediate the oxidative cleavage of certain organic substrates. For instance, the iron(III) sulfate/O2 system has been effectively used for the regioselective oxidative cleavage of 1-arylbutadienes to produce cinnamaldehydes. acs.org This type of transformation highlights the ability of iron(III) to activate substrates for oxidation by molecular oxygen. acs.orgrsc.org While direct oxidation of a dihydronaphthalene to this compound using this specific system is not explicitly detailed in the provided context, the underlying principle of iron-catalyzed oxidation by oxygen suggests its potential applicability. The mechanism is thought to involve radical intermediates formed through electron transfer from the substrate to the iron(III) center. acs.org
Enzymatic (Horseradish Peroxidase) and Metal-Catalyzed (Copper(II) Nitrate) Oxidations
Biocatalysis and metal-catalyzed oxidations offer highly selective methods for the synthesis of hydroxylated aromatic compounds. Horseradish peroxidase (HRP), an enzyme widely used in organic synthesis, can catalyze the oxidation of various substrates in the presence of hydrogen peroxide. rsc.orgresearchgate.net The catalytic activity of HRP can be significantly enhanced by incorporating metal ions, such as copper(II), into hybrid nanoflower structures. rsc.orgresearchgate.net These hybrid catalysts have demonstrated superior performance compared to the free enzyme. rsc.org
Copper(II) nitrate (B79036) is another effective catalyst for oxidative coupling reactions. researchgate.net For example, the CuI-catalyzed oxidative radical ring-opening and cyclization of methylenecyclopropanes with potassium benzyltrifluoroborates yields dihydronaphthalene derivatives. researchgate.net This reaction proceeds through a radical mechanism initiated by the copper catalyst. researchgate.net The synergy between enzymes like HRP and metal ions such as Cu(II) provides a powerful tool for developing efficient and selective oxidation processes. rsc.orgnih.gov
Oxidative Coupling Reactions to Dihydronaphthalene Intermediates
Phenol (B47542) oxidative coupling (POC) is a key biomimetic strategy for the synthesis of lignans, which can include dihydronaphthalene structures. mdpi.com This process often utilizes oxidants like iron(III) chloride to mimic the action of peroxidase enzymes. mdpi.com The reaction involves the coupling of phenolic units to form dimers, which can then undergo further transformations to yield various lignan (B3055560) subtypes, including dihydronaphthalenes. mdpi.com For example, the oxidative coupling of two molecules of certain hydroxycinnamic acid derivatives can lead to the formation of a dihydronaphthalene skeleton. mdpi.com Electrochemical methods have also been employed to achieve oxidative [4+2] annulation of styrenes, providing access to polysubstituted 1,2-dihydronaphthalenes without the need for external chemical oxidants. chinesechemsoc.orgchinesechemsoc.org
Cyclization Reactions in Dihydronaphthalene Synthesis
Cyclization reactions represent a powerful and versatile approach to the dihydronaphthalene framework, allowing for the construction of the core ring system from acyclic or different cyclic precursors.
Intramolecular Didehydro-Diels-Alder (DDDA) Reactions of Styrene-ynes
The intramolecular didehydro-Diels-Alder (DDDA) reaction of styrene-ynes is a notable method for constructing arylnaphthalene and aryldihydronaphthalene lignans. nih.govacs.org This reaction's selectivity can be controlled by the choice of solvent; for example, using dimethylformamide (DMF) can lead exclusively to aryldihydronaphthalene products. nih.govacs.org The reaction is typically carried out under microwave irradiation. nih.govacs.orgd-nb.info Furthermore, the DDDA reaction can be catalyzed by iron(II) and iron(III) complexes, which can promote the consecutive dehydrogenation to form the naphthalene derivatives. nih.govfigshare.com
| Catalyst/Solvent | Product Selectivity | Yield (%) | Reference |
| DMF | Aryldihydronaphthalene | 90 | nih.govacs.org |
| PhNO2 | Arylnaphthalene | - | acs.org |
| Fe(II)/Fe(III) | Naphthalene Derivatives | - | nih.govfigshare.com |
Acid-Catalyzed Cyclization of Aryl Tetrahydrofurans
Acid-catalyzed rearrangement of aryl-substituted tetrahydrofurans (THFs) provides a modular route to dihydronaphthalene lignans. acs.org This process often follows a photoredox-catalyzed [3+2] cycloaddition to form the initial THF scaffold. acs.org Subsequent treatment with an acid, such as hydrochloric acid in hexafluoroisopropanol (HFIP), promotes a rearrangement to afford densely functionalized dihydronaphthalenes. acs.org This method is part of a broader strategy that leverages THFs as central intermediates for accessing various classes of classical lignans. acs.org Additionally, Brønsted superacid-catalyzed cyclization of aromatic acetoacetates has been shown to produce 3,4-dihydronaphthalene derivatives. nih.gov
Lewis Acid Catalyzed Cascade Cyclization Processes
Lewis acid catalysis provides a powerful tool for initiating cascade cyclization reactions to form dihydronaphthalene structures. These reactions often proceed through multiple bond-forming events in a single operational step, adhering to the principles of green chemistry. rsc.org
In 2018, a cascade cyclization of diarylalkynes with acrylates was reported, catalyzed by a combined Lewis acid system of an Indium(III) salt and TMSBr. rsc.org This method facilitates the formation of multiple new carbon-carbon bonds in a single step. Both the indium(III) salt and TMSBr were found to be essential for the reaction to proceed efficiently. rsc.org
Another approach involves the Lewis acid-mediated ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates. rsc.org Various Lewis acids, including TiCl₄, SnCl₄, and Sc(OTf)₃, were effective in promoting this transformation, affording 1,2-dihydronaphthalene-3-carboxylic acid esters in yields ranging from 60% to 99%. rsc.org The same research group later developed an asymmetric homo-Nazarov-type cyclization of donor-acceptor cyclopropanes mediated by TiCl₄ to synthesize polysubstituted aryldihydronaphthalenes. rsc.org
Furthermore, boron trifluoride diethyl etherate (BF₃·OEt₂) has been utilized to promote the cyclization of substrates like benzhydrol derivatives to create the dihydronaphthalene skeleton. rsc.org
Table 1: Examples of Lewis Acid Catalyzed Cascade Cyclizations
| Starting Materials | Lewis Acid Catalyst | Product Type | Yield (%) |
|---|---|---|---|
| Diarylalkynes and acrylates | In(III) salt / TMSBr | Aryldihydronaphthalenes | Not specified |
| Phenyl hydroxy methyl cyclopropane carboxylates | TiCl₄, SnCl₄, Sc(OTf)₃ | 1,2-Dihydronaphthalene-3-carboxylic acid esters | 60-99 |
| Donor-acceptor cyclopropanes | TiCl₄ | Polysubstituted aryldihydronaphthalenes | Not specified |
| Benzhydrol derivatives | BF₃·OEt₂ | Dihydronaphthalene skeleton | Not specified |
Electrophilic Cyclization of Aryl-Tethered Alkynes
The electrophilic cyclization of aryl-tethered alkynes represents a versatile strategy for synthesizing functionalized dihydronaphthalenes. This method allows for the incorporation of various functional groups into the product during the cyclization process. rsc.orgnih.gov
A notable example is the sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes. nih.govacs.org In this one-pot reaction, sulfoxides activated by triflic anhydride (B1165640) act as sulfur electrophiles, triggering the intramolecular cyclization of the alkyne. nih.govacs.org Subsequent demethylation with triethylamine (B128534) affords 3-sulfenyl-1,2-dihydronaphthalenes in yields of up to 96%. nih.govacs.org This methodology exhibits broad functional group tolerance. rsc.org The proposed mechanism involves the formation of a vinyl carbocation intermediate after the electrophilic attack of the activated sulfoxide (B87167) on the carbon-carbon triple bond. This intermediate is then trapped by the tethered aryl ring, followed by deprotonation and demethylation to yield the final product. rsc.org
This strategy is not limited to the synthesis of dihydronaphthalenes and has been successfully applied to the preparation of related structures such as dihydroquinolines, 2H-chromenes, and coumarins. acs.org
Table 2: Sulfur-Mediated Electrophilic Cyclization of Aryl-Tethered Internal Alkynes
| Substrate Type | Reagents | Product Type | Yield (%) |
|---|---|---|---|
| Aryl-tethered internal alkynes | Sulfoxide, Triflic anhydride, Triethylamine | 3-Sulfenyl-1,2-dihydronaphthalenes | ≤96 |
| Aryl-tethered internal alkynes | Sulfoxide, Triflic anhydride, Triethylamine | Dihydroquinolines | Moderate |
| Aryl-tethered internal alkynes | Sulfoxide, Triflic anhydride, Triethylamine | 2H-Chromenes | Moderate |
| Aryl-tethered internal alkynes | Sulfoxide, Triflic anhydride, Triethylamine | Coumarins | Moderate |
Intramolecular Diels-Alder Reactions (e.g., P4-t-Bu mediated, Silver(I) Fluoride-promoted)
Intramolecular Diels-Alder (IMDA) reactions provide a powerful and atom-economical approach to construct the dihydronaphthalene framework. acs.orgnih.gov These reactions can be promoted by various catalysts and reagents, leading to the selective formation of either arylnaphthalene or aryldihydronaphthalene derivatives. acs.orgnih.gov
In 2010, an intramolecular cascade reaction of aryl-substituted enynes catalyzed by the strong, non-ionic base P4-t-Bu was reported to synthesize 9-aryl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-ones. rsc.org This reaction is thought to proceed through an intramolecular Diels-Alder cyclization mechanism. rsc.org
Subsequently, a silver(I) fluoride-promoted intramolecular cascade reaction of aryl-substituted 1,6-enynes was developed to produce aryldihydronaphthalene lignan lactones. rsc.orgsioc-journal.cn The reaction is typically carried out at elevated temperatures under an argon atmosphere, using a mixture of AgF and K₂CO₃ as the base. rsc.org This method demonstrates the utility of silver catalysis in promoting such cyclizations. sioc-journal.cn
The selectivity of intramolecular dehydro-Diels-Alder (DDA) reactions of styrene-ynes can be controlled by the choice of solvent. acs.orgnih.gov For instance, using DMF as the solvent can lead to the exclusive formation of aryldihydronaphthalene lactones. acs.org This selectivity highlights the tunability of the DDA reaction for accessing specific dihydronaphthalene architectures. acs.orgnih.gov
Table 3: Examples of Intramolecular Diels-Alder Reactions for Dihydronaphthalene Synthesis
| Substrate | Promoter/Catalyst | Product Type |
|---|---|---|
| Aryl-substituted enynes | P4-t-Bu | 9-Aryl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-ones |
| Aryl-substituted 1,6-enynes | AgF / K₂CO₃ | Aryldihydronaphthalene lignan lactones |
| Styrene-ynes | Heat (with DMF solvent) | Aryldihydronaphthalene lactones |
Coupling and Rearrangement Strategies
Intramolecular Mizoroki-Heck Reactions
The intramolecular Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process used for constructing carbocycles, including the dihydronaphthalene framework. researchgate.netchim.it This reaction has been instrumental in the synthesis of complex natural products and their analogues. rsc.org
In a different application, an intramolecular Heck coupling reaction was employed to synthesize aryldihydronaphthalenes (ADHNs) and other dihydronaphthalene derivatives. rsc.org The choice of the palladium catalyst and ligand was found to be crucial for the reaction's outcome, with Pd₂(dba)₃ being identified as a highly effective catalyst. rsc.org The use of an appropriate ligand and base favored the formation of the desired ADHN product, while controlling the catalyst loading helped to minimize the formation of side products. rsc.org
Table 4: Key Parameters in Intramolecular Mizoroki-Heck Reactions for Dihydronaphthalene Synthesis
| Catalyst System | Key Feature | Application |
|---|---|---|
| Palladium catalyst with appropriate ligand and base | High efficiency and selectivity | Asymmetric synthesis of (+)-linoxepin |
| Pd₂(dba)₃ with suitable ligand and base | Control over product distribution | Synthesis of ADHNs and dihydronaphthalene derivatives |
Coupling Reactions of 3,4-Dihydronaphthalen-1(2H)-one Derivatives
Derivatives of 3,4-dihydronaphthalen-1(2H)-one serve as versatile building blocks for the synthesis of more complex aryldihydronaphthalene structures through various coupling reactions. nih.govchemshuttle.com
One reported method involves the coupling of 3,4-dihydronaphthalen-1(2H)-one with 5-bromo-1,2,3-trimethoxybenzene (B181038) to produce an aryldihydronaphthalene product with a 55% yield. nih.gov This particular reaction requires the use of n-butyllithium (n-BuLi), a strong organolithium reagent. nih.gov
Furthermore, 3,4-dihydronaphthalen-1(2H)-ones have been shown to be suitable substrates in PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reactions. rsc.org For example, the reaction of these ketones with N-hydroxyphthalimide (NHPI) can afford the corresponding N-alkoxyphthalimide products in moderate to good yields. rsc.org
Table 5: Coupling Reactions Involving 3,4-Dihydronaphthalen-1(2H)-one Derivatives
| Reactant 1 | Reactant 2 | Reagent/Promoter | Product Type | Yield (%) |
|---|---|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | 5-Bromo-1,2,3-trimethoxybenzene | n-BuLi | Aryldihydronaphthalene | 55 |
| 3,4-Dihydronaphthalen-1(2H)-ones | N-Hydroxyphthalimide | PIDA | N-Alkoxyphthalimide derivatives | 58-96 |
Electroreductive Coupling of 2-Acylbenzoates for Naphthalen-1-ols
Electroreductive coupling presents a unique method for the synthesis of naphthalen-1-ol derivatives, which can be seen as precursors or related structures to this compound. This electrochemical approach offers an alternative to traditional chemical reductants.
The electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds, such as acrylonitrile, in the presence of chlorotrimethylsilane (B32843) (TMSCl) can lead to the formation of 2-cyanonaphthalen-1-ols. beilstein-journals.orgnih.gov Subsequent treatment with aqueous acid, like 1 M HCl, facilitates the final transformation. beilstein-journals.orgbeilstein-archives.org
The product selectivity between the desired naphthalen-1-ols and other potential products, such as 3-(3-cyanoethyl)phthalides, is dependent on the substitution pattern of the starting 2-acylbenzoate. beilstein-journals.orgresearchgate.net For instance, the position of methoxy (B1213986) substituents on the aromatic ring of the substrate can direct the reaction towards the preferential formation of either the naphthalenol or the phthalide. beilstein-journals.org When methyl vinyl ketone is used instead of acrylonitrile, the reaction exclusively yields 3-(3-oxobutyl)phthalides. nih.govresearchgate.net
Table 6: Product Selectivity in Electroreductive Coupling of 2-Acylbenzoates
| 2-Acylbenzoate Substrate | Coupling Partner | Product(s) | Key Factor for Selectivity |
|---|---|---|---|
| Methoxy-substituted 2-acylbenzoates | Acrylonitrile | 2-Cyanonaphthalen-1-ols or 3-(3-Cyanoethyl)phthalides | Position of methoxy group |
| 2-Acylbenzoates | Methyl vinyl ketone | 3-(3-Oxobutyl)phthalides | Nature of the coupling partner |
Electrophilic and Nucleophilic Transformations
The partially saturated ring of the 1,4-dihydronaphthalene (B28168) system imparts reactivity characteristic of both alkenes and aromatic compounds. This dual reactivity allows for selective transformations through either electrophilic additions to the double bond or nucleophilic reactions at various positions, often involving dearomatization of the naphthalene core.
Mechanistic Insights into Electrophilic Additions (e.g., Bromination)
The electrophilic addition of halogens, such as bromine, to the double bond of dihydronaphthalene systems is a characteristic reaction. The mechanism typically proceeds through an ionic pathway at lower temperatures. researchgate.net In this process, the bromine molecule approaches the electron-rich π-system of the double bond, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the side opposite to the initial bromine addition (anti-addition), resulting in a trans-dihalogenated product.
For instance, the bromination of 1H-cyclopropa[b]naphthalene, a related strained system, with molecular bromine (Br₂) in carbon tetrachloride leads to the ring-opening of the cyclopropane ring to yield 2-bromo-3-(bromomethyl)naphthalene (B8671974) in high yield. dergipark.org.tr This transformation highlights how electrophilic attack can induce significant structural rearrangements. dergipark.org.tr In more complex benzobarrelene systems, the stereochemical outcome of bromination is highly dependent on reaction conditions; low-temperature reactions favor ionic mechanisms and rearranged products, whereas high-temperature conditions can involve radical intermediates. researchgate.net
Nucleophilic Substitution Reactions in Dihydronaphthalene Systems
Nucleophilic substitution reactions are crucial for the functionalization of dihydronaphthalene derivatives. science-revision.co.uk These reactions can occur at sp²-hybridized carbon centers within the ring system or at substituents attached to it. researchgate.net For example, the bromine atom on derivatives like 1-bromo-2,3-dimethoxynaphthalene (B1284277) significantly enhances electrophilic reactivity, making the compound susceptible to nucleophilic substitution. scbt.com Similarly, 2,3-dichloro-1,4-naphthoquinone is a well-known Michael acceptor that readily undergoes nucleophilic substitution at its sp² carbon centers. researchgate.net
The synthesis of certain dihydronaphthalene derivatives relies on nucleophilic substitution. The preparation of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, for instance, can be achieved through the alkylation of a hydroxyl group with benzyl (B1604629) bromide under basic conditions, a classic example of nucleophilic substitution. The partially positive carbon atom attached to a halogen or other good leaving group in a dihydronaphthalene system is vulnerable to attack by electron-rich nucleophiles, leading to the replacement of the leaving group. science-revision.co.uk
Dearomative Hydride Additions
Dearomatization of the stable naphthalene ring via nucleophilic addition is a powerful strategy for building sp³-rich, three-dimensional structures. nih.govacs.org The nucleophilic addition of a hydride to a naphthalene nucleus is a rare transformation but has been achieved with specific substrates. acs.org A notable example is the dearomative hydride addition to 1-naphthonitrile (B165113) using potassium hydride (KH). nih.govntu.edu.sgnih.gov
In this process, solvothermal treatment of 1-naphthylmethylamine with KH generates 1-naphthonitrile and fresh, highly reactive KH in situ. nih.govnih.gov This freshly generated KH is hydridic enough to attack the C4 position of the 1-naphthonitrile intermediate regioselectively. nih.govntu.edu.sg This irreversible dearomative hydride addition affords an α-cyano benzylic carbanion. nih.govacs.orgnih.gov This carbanionic intermediate can then be trapped by a variety of electrophiles, yielding 1,4-dihydronaphthalene-1-carbonitriles with a quaternary carbon center at the C1 position. nih.govntu.edu.sgnih.gov Density functional theory (DFT) calculations have supported the proposed mechanism, indicating that the transition state for the dearomative hydride addition is energetically favorable, allowing the reaction to proceed smoothly. nih.govacs.org
| Substrate | Reagent System | Key Transformation | Product Type | Ref |
| 1-Naphthylmethylamine | KH or n-BuLi/t-BuOK | In situ generation of 1-naphthonitrile and KH, followed by dearomative hydride addition | 1,4-Dihydronaphthalene-1-carbonitriles | nih.gov |
| 1-Naphthonitrile | KH (in situ) | Regioselective C4-hydride addition | α-Cyano benzylic carbanion | ntu.edu.sg |
| α-Cyano carbanion | Electrophiles (e.g., MeOTf, Benzyl Bromide) | Functionalization at C1 | C1-quaternary 1,4-dihydronaphthalene-1-carbonitriles | nih.gov |
Cycloaddition Chemistry of Dihydronaphthalene Systems
The unsaturated nature of the dihydronaphthalene ring makes it an active participant in cycloaddition reactions. These reactions, including Diels-Alder and dipolar cycloadditions, provide efficient routes to complex polycyclic and heterocyclic frameworks.
Diels-Alder Reactions with Dienes and Dienophiles (e.g., 1,4-Epoxy-1,4-dihydronaphthalene)
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. researchgate.net Dihydronaphthalene derivatives can act as either the diene or the dienophile component. A prominent example is 1,4-epoxy-1,4-dihydronaphthalene (B1582345), which is readily prepared via a Diels-Alder reaction between benzyne (B1209423) and furan. clockss.org This epoxy-bridged compound is a versatile precursor in organic synthesis. clockss.org The double bonds in its bicyclic skeleton are strained and thus exhibit dienophilic properties in subsequent cycloaddition reactions. researchgate.netresearchgate.net
1,4-Epoxy-1,4-dihydronaphthalene reacts with various dienes and dienophiles. For example, its reaction with cyclooctatetraene (B1213319) yields multiple adducts, including one that undergoes a Cope rearrangement. researchgate.net Similarly, its cycloaddition with cyclohexadiene proceeds with high selectivity. researchgate.net In some cases, dihydronaphthalene systems can participate in inverse-electron demand Diels-Alder reactions, where an electron-rich diene reacts with an electron-poor dienophile. An enantioselective [4+2] cycloaddition of isochromene acetals with vinylboronates, catalyzed by tartaric acid, furnishes chiral dihydronaphthalene structures in good yields and high enantiomeric ratios. nih.gov
| Diene/Dipolarophile 1 | Diene/Dipolarophile 2 | Reaction Type | Product(s) | Ref |
| 1,4-Epoxy-1,4-dihydronaphthalene | Cyclooctatetraene | Diels-Alder | Four adducts, including a rearranged product | researchgate.net |
| 1,4-Epoxy-1,4-dihydronaphthalene | Cyclohexadiene | Diels-Alder | Selective adduct formation | researchgate.net |
| Isochromene acetal | Vinylboronate | Inverse-electron demand Diels-Alder | Chiral dihydronaphthalenes | nih.gov |
| 1,1-Dimethyl-2,3,4,5-tetraphenylgermole | 6,7-Dibromo-1,4-epoxy-1,4-dihydronaphthalene | Diels-Alder | exo,endo-adduct | researchgate.net |
Dipolar Cycloadditions
1,3-Dipolar cycloaddition is a key method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile (such as an alkene or alkyne) in a concerted process. organic-chemistry.org The double bond of the dihydronaphthalene ring system can serve as an effective dipolarophile.
For instance, 1,4-epoxy-1,4-dihydronaphthalene reacts with various 1,3-dipoles, including nitrile oxides and phenyl azide, to give the corresponding 1:1 adducts. researchgate.net A one-pot synthesis of dihydronaphthalenes has been developed that proceeds through the photoredox activation of epoxides to form carbonyl ylides. figshare.com These ylides then undergo a [3+2] dipolar cycloaddition with dipolarophiles to generate dihydrofurans, which rearrange in the presence of acid to afford densely functionalized dihydronaphthalenes. figshare.com The reaction of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene can be achieved through a 1,3-dipolar cycloaddition of a nitrile oxide to the corresponding dihydronaphthalene. researchgate.net These cycloadditions are often highly regio- and stereoselective, providing a reliable route to complex heterocyclic structures. wikipedia.orgresearchgate.net
Rearrangement Reactions
Rearrangement reactions of this compound and its derivatives are pivotal in creating substituted naphthalene and indene (B144670) frameworks. These transformations often proceed through cationic or pericyclic transition states, leading to significant structural reorganization.
Dienone-Phenol Rearrangements
The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts a cyclohexadienone into a more stable phenol. While this compound itself is not a dienone, its oxidized or rearranged derivatives, such as 1-keto-4-methyl-4-phenyl-1,4-dihydronaphthalene, readily undergo this transformation. acs.org The general mechanism involves protonation of the carbonyl group, followed by a 1,2-migration of a substituent to the adjacent carbocationic center, and subsequent tautomerization to the aromatic phenol. wikipedia.orgvaia.com
The migratory aptitude of the substituents at the C-4 position plays a crucial role in determining the product distribution. This is governed by the relative stability of the intermediate carbocation formed during the rearrangement. wikipedia.org In the synthesis of certain aryldihydronaphthalene (ADHN) derivatives, a dienone-phenol rearrangement of a spiro intermediate is a key step, where an oxygen-substituted side-chain migrates to furnish the final ADHN product. rsc.org
A study on the rearrangement of 1-keto-4-methyl-4-phenyl-1,4-dihydronaphthalene in the presence of acid demonstrates the principles of this reaction. The phenyl group, having a higher migratory aptitude than the methyl group, shifts to the adjacent carbon, leading to the formation of 1-phenyl-4-methyl-2-naphthol.
Table 1: Migratory Aptitude in Dienone-Phenol Rearrangements wikipedia.org
| Migrating Group 1 | Migrating Group 2 | Relative Migratory Aptitude |
| COOEt | Phenyl (or Alkyl) | COOEt > Phenyl (or Alkyl) |
| Phenyl | Methyl | Phenyl > Methyl |
| Vinyl | Methyl | Vinyl > Methyl |
| Methyl | Alkoxy | Methyl > Alkoxy |
| Alkoxy | Phenyl | Alkoxy > Phenyl |
This table illustrates the general trend of migratory preference for different substituents in acid-catalyzed dienone-phenol rearrangements.
Cope Rearrangements in Dihydronaphthalene Adducts
The Cope rearrangement, a emory.eduemory.edu-sigmatropic rearrangement of a 1,5-diene, is a powerful tool in the stereocontrolled synthesis of complex molecules. In the context of dihydronaphthalene chemistry, a notable application is the combined C-H activation/Cope rearrangement of 1,2-dihydronaphthalenes. nih.govnih.govacs.org This reaction, typically catalyzed by rhodium(II) complexes such as Rh₂(S-DOSP)₄, involves the reaction of a dihydronaphthalene with a vinyldiazoacetate. nih.govacs.org
The mechanism proceeds through the formation of a rhodium-vinylcarbenoid, which undergoes a C-H insertion at the allylic position of the dihydronaphthalene. This is immediately followed by a Cope rearrangement of the transiently formed intermediate. nih.gov In some cases, the reaction can be followed by a retro-Cope rearrangement to yield a formal C-H insertion product. acs.orgemory.edu The selectivity between the combined C-H activation/Cope rearrangement and a competing cyclopropanation pathway can be controlled by the choice of catalyst and the substituents on the vinyldiazoacetate. nih.govacs.orgsmolecule.com For instance, Rh₂(S-DOSP)₄ generally favors the C-H activation/Cope rearrangement, while Rh₂(S-PTAD)₄ can favor cyclopropanation. smolecule.com
This methodology allows for the enantioselective synthesis of highly functionalized dihydronaphthalene derivatives with the creation of multiple stereocenters in a single step. emory.edunih.gov
Table 2: Catalyst Control in the Reaction of 1-Methyl-1,2-dihydronaphthalene with Methyl 2-diazopent-3-enoate smolecule.com
| Catalyst | Reaction Pathway | Enantiomeric Excess (ee) |
| Rh₂(S-DOSP)₄ | C-H Activation/Cope Rearrangement | 91% |
| Rh₂(S-PTAD)₄ | Cyclopropanation | 96% |
This table demonstrates the influence of the rhodium catalyst on the reaction outcome, selectively favoring either the Cope rearrangement pathway or cyclopropanation.
Photochemical Rearrangements to Indene and Naphthol Derivatives
Photolysis of dihydronaphthalene derivatives can induce a variety of rearrangements, leading to the formation of indene and naphthol structures. The specific outcome is highly dependent on the substitution pattern of the dihydronaphthalene precursor and the reaction conditions.
Direct photolysis of 2,3-disubstituted 1,4-epoxy-1,4-dihydronaphthalenes in benzene (B151609) has been shown to yield indene derivatives. researchgate.net Similarly, photochemical rearrangement of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene esters can lead to a mixture of products including indene and naphthol derivatives. cdnsciencepub.com The formation of these products can be rationalized through various photochemical pathways, including di-π-methane rearrangements and subsequent thermal or photochemical steps.
The photolysis of 4-diazo-2-methylnaphthalen-1(4H)-one in cyclic ethers like THF and 1,4-dioxane (B91453) also produces substituted 2-methylnaphthols alongside other products. researchgate.net Furthermore, the photochemistry of 1,2-dihydronaphthalene (B1214177) itself has been extensively studied, with one of the primary photoreactions being the transformation into a benzobicyclo[3.1.0]hex-2-ene moiety. ru.nl Intramolecular photochemical cycloadditions of aryl o-divinylbenzenes can also lead to the formation of dihydronaphthalene and indene derivatives. researchgate.net
Radical Processes in Dihydronaphthalene Chemistry
Radical reactions provide alternative pathways for the functionalization and cyclization of dihydronaphthalene systems. These processes often involve the generation of highly reactive radical intermediates that can undergo a variety of subsequent transformations.
Generation and Trapping of Radical Intermediates
Radical intermediates in dihydronaphthalene chemistry can be generated through various methods, including the use of metal catalysts, radical initiators, or photochemical activation. For instance, cobalt(II) porphyrin complexes can catalyze the formation of cobalt(III)-carbene radical intermediates from o-styryl N-tosyl hydrazones, which then cyclize to form 1,2-dihydronaphthalenes. rsc.orgrsc.orgnih.govnih.gov The radical nature of these intermediates has been confirmed by trapping experiments with agents like TEMPO and phenyl N-tert-butylnitrone (PBN). rsc.orgrsc.orgnih.gov
Another approach involves the silver-promoted reaction of vinylcyclopropanes with sodium sulfinates, which proceeds through a sulfonyl radical-mediated pathway to construct 1-sulfonylmethylated 3,4-dihydronaphthalenes. rsc.org Similarly, copper(I)-catalyzed reactions of methylenecyclopropanes with the Togni reagent generate a trifluoromethyl radical (CF₃•), which adds to the double bond, initiating a ring-opening and cyclization cascade to yield CF₃-substituted dihydronaphthalenes. beilstein-journals.org
The autoxidation of 1,4-dihydronaphthalene in solution involves the hydroperoxy radical (HOO•) as the key chain-propagating species. cdnsciencepub.com Furthermore, the reaction of the meta-tolyl radical with 1,3-butadiene (B125203) can lead to the formation of methyl-1,4-dihydronaphthalene through a resonantly stabilized free radical intermediate. rsc.org
Photochemical Radical Additions to Unsaturated Systems
Photochemical methods are effective for initiating radical addition reactions involving dihydronaphthalenes. These reactions can proceed through the excitation of the dihydronaphthalene itself or a photosensitizer, leading to the formation of radical intermediates that can add to unsaturated systems.
An example is the photochemical addition of methanol (B129727) to 1,2-dihydronaphthalenes, which can occur through different mechanisms depending on the specific derivative and reaction conditions. ru.nl Photochemical dearomative cycloadditions represent another class of such reactions. For instance, the reaction of quinolines with dihydronaphthalene can be initiated by triplet-triplet energy transfer, leading to the formation of cycloadducts via a stepwise radical cycloaddition mechanism. nih.gov
Atom transfer radical addition (ATRA) offers another route. A ruthenium-catalyzed intramolecular ATRA onto an aromatic system has been developed for the synthesis of substituted dihydronaphthalenes. chemrxiv.org More broadly, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then participate in addition and cyclization reactions to form complex heterocyclic and polycyclic structures, including those with a dihydronaphthalene core. nih.gov
Dehydrogenation and Dearomatization Transformations
The chemical reactivity of this compound and its derivatives is characterized by their susceptibility to undergo transformations that lead to the restoration of a fully aromatic naphthalene system or, conversely, to further loss of aromaticity. These reactions, primarily dehydrogenation and dearomatization, are critical in synthetic chemistry for the generation of functionalized naphthalene precursors and complex polycyclic structures.
Dehydrogenation of dihydronaphthalene systems to their corresponding aromatic naphthalenes is a thermodynamically favorable process. One notable example involves the dehydrogenation of 1,4-dihydronaphthalene using quinones as oxidizing agents. The reaction between 1,4-dihydronaphthalene and tetrachloro-p-benzoquinone in a phenetole (B1680304) solution has been investigated, revealing a complex kinetic profile. acs.org Studies suggest the formation of charge-transfer complexes between the reactants, with the rate-determining step potentially being the electron transfer within these complexes rather than a direct hydride transfer. acs.org The reaction is found to be essentially bimolecular. rsc.org
A significant transformation that combines both dehydrogenation and dearomatization is the base-induced conversion of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles. acs.orgnih.gov This process is initiated by a solvothermal treatment with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide. The proposed mechanism involves two consecutive β-hydride eliminations from the aminomethyl group to form an intermediate 1-naphthonitrile and potassium hydride. acs.orgnih.gov The newly formed KH then acts as a nucleophile, attacking the C4 position of the 1-naphthonitrile in a dearomative hydride addition. This step generates a stabilized α-cyano benzylic carbanion, which can be subsequently trapped by various electrophiles to yield 1,4-dihydronaphthalene-1-carbonitriles with a quaternary carbon center at the C1 position. acs.orgnih.gov
Palladium-catalyzed reactions have also emerged as powerful tools for the dearomative functionalization of naphthalene derivatives. For instance, a dearomative syn-1,4-diamination of non-activated arenes, including naphthalene, has been developed. This method utilizes a visible-light-mediated [4+2]-photocycloaddition between the arene and an arenophile, followed by a formal allylic substitution with amine nucleophiles under palladium catalysis, yielding syn-1,4-diaminated products.
Reaction Kinetics and Thermodynamics in Dihydronaphthalene Transformations
The rates and equilibria of chemical reactions involving this compound and its analogs are governed by kinetic and thermodynamic principles. Understanding these factors is crucial for controlling reaction pathways and optimizing the synthesis of desired products.
Kinetic Studies of Reaction Rates and Mechanisms
Kinetic investigations provide insight into the sequence of elementary steps that constitute a reaction mechanism and the factors influencing the reaction rate. For the dehydrogenation of 1,4-dihydronaphthalene, kinetic studies have revealed important mechanistic details.
In the dehydrogenation of 1,4-dihydronaphthalene by tetrachloro-p-benzoquinone, the reaction does not follow simple second-order kinetics throughout its course. cdnsciencepub.com Deviations are observed, although the later stages of the reaction can be approximated by a second-order rate law. cdnsciencepub.com For instance, with approximately decimolar initial concentrations of the reactants, a second-order rate constant was determined. cdnsciencepub.com The initial reaction rate for the self-reaction of dihydronaphthalene, proceeding through molecule-induced homolysis to generate free radical intermediates, has also been measured. researchgate.net
The gas-phase conversion of 1,2-dihydronaphthalene to naphthalene has been found to follow zero-order kinetics, indicating a heterogeneous reaction mechanism where the rate is limited by factors other than the concentration of the reactant in the gas phase. acs.org
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and energetics of more complex transformations. For the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines, DFT calculations have provided the Gibbs free energy of activation (ΔG‡) for key steps in the proposed mechanism. acs.orgnih.gov These calculations support a mechanism involving β-hydride eliminations followed by a dearomative hydride addition. acs.orgnih.gov
Table 1: Selected Kinetic Data for Dihydronaphthalene Transformations
| Reaction | Type of Study | Rate Constant (k) | Reaction Order | Conditions | Reference |
|---|---|---|---|---|---|
| Dehydrogenation of 1,4-dihydronaphthalene with tetrachloro-p-benzoquinone | Experimental | 2.60 x 10⁻³ M⁻¹ s⁻¹ | Second (in later stages) | Phenetole solvent | cdnsciencepub.com |
| Self-reaction of dihydronaphthalene | Experimental | ~1.6 × 10⁻³ mol·h⁻¹·g⁻¹ | - | Thermal conversion | researchgate.net |
| Dehydrogenation of 1,2-dihydronaphthalene to naphthalene | Experimental | 6.3 x 10⁻¹⁴ mol/cm² s | Zero | Gas phase, 400 °C | acs.org |
| First β-H elimination from potassium 1-naphthylmethylamide | DFT Calculation | ΔG‡ = +26.3 kcal/mol | - | M06-2X/6-311++G**/SMD(THF) | acs.orgnih.gov |
| Second β-H elimination from imide intermediate | DFT Calculation | ΔG‡ = +29.4 kcal/mol | - | M06-2X/6-311++G**/SMD(THF) | acs.orgnih.gov |
| Dearomative hydride addition to 1-naphthonitrile | DFT Calculation | ΔG‡ = +28.6 kcal/mol | - | M06-2X/6-311++G**/SMD(THF) | acs.org |
Thermodynamic Parameters and Equilibrium Constants for Dihydronaphthalene Reactions
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, along with equilibrium constants (K), dictate the position of equilibrium and the spontaneity of a reaction under given conditions.
The hydrogenation of 1,4-dihydronaphthalene is an exothermic process, as indicated by its negative enthalpy of reaction. The standard enthalpy of reaction (ΔrH°) for the hydrogenation of 1,4-dihydronaphthalene in the liquid phase has been determined experimentally. nist.gov
Equilibrium constants provide a quantitative measure of the extent to which a reaction proceeds towards products at equilibrium. For the dehydration of arene hydrates, which is a key conceptual step in the formation of aromatic systems from hydroxylated precursors, equilibrium constants can be derived. The equilibrium constant for the dehydration of naphthalene hydrate (B1144303) has been estimated, indicating the thermodynamic favorability of forming the aromatic naphthalene ring. iitkgp.ac.in
In the context of substituted dihydronaphthalenes, tautomeric equilibria can be significant. For instance, the keto-enol tautomerism of substituted 1,4-naphthalenediols has been studied, and the equilibrium constants and associated thermodynamic parameters (ΔG°, ΔH°, ΔS°) have been determined by NMR spectroscopy. researchgate.net These studies show that the position of the equilibrium between the diol and dione (B5365651) tautomers can be influenced by substitution and complexation, for example, with a chromiumtricarbonyl moiety. researchgate.net
Table 2: Selected Thermodynamic Data for Dihydronaphthalene Reactions
| Reaction | Thermodynamic Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Hydrogenation of 1,4-dihydronaphthalene | ΔrH° | -113.5 ± 0.4 kJ/mol | Liquid phase, Acetic acid solvent, 302 K | nist.gov |
| Dehydration of naphthalene hydrate | pKde (-log Kde) | -14.6 | Aqueous solution | iitkgp.ac.in |
Advanced Spectroscopic Analysis and Structural Elucidation of 1,4 Dihydronaphthalen 1 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR for Primary Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR experiments for structural elucidation. By analyzing chemical shifts, signal integrations, and coupling patterns, the primary structure of 1,4-Dihydronaphthalen-1-ol can be pieced together.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, aliphatic, and hydroxyl protons. The aromatic protons (H5-H8) would appear in the downfield region (typically 7.0-7.5 ppm), exhibiting coupling patterns characteristic of their substitution on the benzene (B151609) ring. The vinylic protons (H2 and H3) would resonate further upfield, coupled to each other and to the adjacent aliphatic protons. The proton attached to the carbinol carbon (H1) would likely appear as a multiplet around 5.0 ppm, coupled to the protons at C2 and the hydroxyl proton (if not exchanging). The aliphatic protons at C4 would be diastereotopic and show complex splitting patterns.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would have signals in the 120-140 ppm range, while the vinylic carbons would also be in a similar region. The carbinol carbon (C1) would be significantly shifted downfield to around 65-75 ppm due to the electronegative oxygen atom. The aliphatic carbon (C4) would be found in the upfield region, typically around 25-35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C1 | ~5.0 | ~68 |
| C2 | ~6.1 | ~128 |
| C3 | ~6.0 | ~126 |
| C4 | ~2.8 | ~30 |
| C4a | - | ~135 |
| C5 | ~7.2-7.4 | ~127 |
| C6 | ~7.1-7.3 | ~128 |
| C7 | ~7.1-7.3 | ~126 |
| C8 | ~7.2-7.4 | ~129 |
| C8a | - | ~134 |
| 1-OH | Variable | - |
Note: These are estimated values based on typical functional group ranges and data from analogous structures. Actual values may vary depending on solvent and other experimental conditions.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While 1D NMR is excellent for establishing connectivity, 2D NMR techniques are required to probe the stereochemistry and conformation of this compound. The chirality at the C1 position and the non-planar nature of the dihydro-naphthalene ring system introduce significant structural complexity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between H1, H2, H3, and the C4 protons. It would help trace the spin systems within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in Table 1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry and preferred conformation. For instance, spatial proximity between H1 and H8 would suggest a specific orientation of the hydroxyl group. The pattern of NOE cross-peaks between the protons on the flexible dihydronaphthalene ring can provide insights into its puckering and conformational preferences.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the molecular formula is C₁₀H₁₀O. HRMS would be used to confirm this formula. The theoretical exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally measured value, with a very low mass error (typically <5 ppm) providing strong evidence for the proposed formula.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₀H₁₀O | 146.0732 |
| [M+H]⁺ | C₁₀H₁₁O⁺ | 147.0804 |
| [M+Na]⁺ | C₁₀H₁₀ONa⁺ | 169.0624 |
| [M-H₂O]⁺ (Fragment) | C₁₀H₈⁺ | 128.0626 |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. A characteristic fragmentation pathway for this compound would be the loss of a water molecule (H₂O) from the molecular ion, leading to the formation of a stable naphthalene (B1677914) cation radical with an m/z of 128.0626. und.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. pageplace.de These methods are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. scitepress.org
For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A C-O stretching vibration would be expected around 1050-1150 cm⁻¹. The spectrum would also feature aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region, vinylic C=C stretching near 1650 cm⁻¹, and various C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic and vinylic C-H stretches appear just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. paint.org While the O-H stretch is typically weak in Raman, the aromatic and vinylic C=C stretching vibrations are often strong, providing a clear "fingerprint" of the unsaturated parts of the molecule. The non-polar C=C bonds of the dihydroaromatic ring are particularly well-suited for Raman analysis.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
| O-H Stretch | Alcohol | 3200-3600 (Broad, Strong) | Weak |
| Aromatic C-H Stretch | Ar-H | 3000-3100 (Medium) | Strong |
| Aliphatic C-H Stretch | C-H | 2850-2960 (Medium) | Medium |
| Vinylic C=C Stretch | C=C | ~1650 (Weak-Medium) | Strong |
| Aromatic C=C Stretch | Ar C=C | 1450-1600 (Medium-Strong) | Strong |
| C-O Stretch | Alcohol | 1050-1150 (Strong) | Weak |
Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic States and Photophysical Properties
Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. The UV-Visible spectrum is determined by the chromophores present in the molecule.
The chromophore in this compound is the fused benzene ring system. Its UV absorption spectrum is expected to be similar to that of related compounds like 1,4-dihydronaphthalene (B28168), which shows absorption maxima around 260-280 nm. nist.govnist.gov The hydroxyl group acts as an auxochrome, which may cause a slight red-shift (bathochromic shift) and an increase in the molar absorptivity of these bands.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Naphthalene and its derivatives are well-known fluorophores. researchgate.netnih.gov Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (a phenomenon known as the Stokes shift). rsc.org The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment and the specific conformation of the molecule.
Table 4: Predicted Electronic Spectroscopy Properties for this compound
| Property | Predicted Value / Observation |
| UV Absorption λmax | ~265-285 nm |
| Molar Absorptivity (ε) | Moderate, typical for substituted benzene chromophores |
| Fluorescence Emission λem | > 290 nm |
| Stokes Shift | Expected to be in the range of 20-50 nm |
| Fluorescence Quantum Yield | Dependent on solvent and temperature, likely moderate |
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. It provides unambiguous information on bond lengths, bond angles, and stereochemistry.
To date, a crystal structure for this compound has not been reported in public databases. Obtaining a single crystal of sufficient quality for diffraction can be a significant challenge, particularly for non-planar, relatively flexible molecules that may not pack into a well-ordered lattice.
However, if a suitable crystal were obtained, X-ray diffraction analysis would provide the definitive structure. It would confirm the connectivity of all atoms and precisely determine the relative stereochemistry at the C1 center. Furthermore, it would reveal the exact conformation of the dihydro-naphthalene ring in the solid state, including the degree of puckering and the torsion angles. For chiral, enantiomerically pure samples, anomalous dispersion methods could be used to determine the absolute configuration. While no structure exists for the parent compound, the crystal structures of more complex molecules containing naphthalene moieties have been successfully determined, demonstrating the power of the technique. beilstein-journals.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 1,4 Dihydronaphthalen 1 Ol
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the geometric and electronic properties of molecules. For 1,4-Dihydronaphthalen-1-ol, a DFT approach would be utilized to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.
The choice of a functional, such as B3LYP or ωB97XD, in conjunction with an appropriate basis set (e.g., 6-31G(d,p) or larger), is crucial for obtaining accurate results. nih.govnih.gov Upon successful geometry optimization, various electronic properties can be calculated. These include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, is valuable for identifying regions of the molecule that are electron-rich or electron-poor, which has implications for its reactivity. tandfonline.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This surface provides a detailed picture of the energy changes that occur as the reaction progresses, allowing for the determination of the most likely reaction mechanism.
Study of Reactivity, Selectivity, and Energetics (e.g., Formation Energies, Activation Barriers)
The energetics of a reaction, including formation energies and activation barriers, are key determinants of its feasibility and rate. Computational chemistry allows for the calculation of these thermodynamic and kinetic parameters. The formation energy, or heat of formation, provides information about the stability of this compound relative to its constituent elements.
Activation barriers, which represent the energy required to reach the transition state, are critical for understanding reaction kinetics. By comparing the activation barriers for different possible reaction pathways, the selectivity of a reaction (i.e., the preference for the formation of one product over another) can be predicted.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. youtube.commasterorganicchemistry.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO gap, the energy difference between these two orbitals, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. For this compound, analysis of its HOMO and LUMO would provide insights into its potential reactivity in various chemical reactions.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nih.govrsc.org These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. nsf.govnih.gov By comparing the calculated chemical shifts with those obtained from an experimental NMR spectrum, a high degree of confidence in the structural assignment can be achieved. Similarly, calculated IR and UV-Vis spectra can be correlated with experimental measurements to further characterize the molecule. A computational study on a related dihydronaphthalene derivative has demonstrated the utility of DFT in assigning vibrational frequencies and analyzing electronic properties. tandfonline.com
Applications and Synthetic Utility of 1,4 Dihydronaphthalen 1 Ol in Complex Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
The stereocenter at the C1 position makes 1,4-dihydronaphthalen-1-ol a valuable chiral building block in asymmetric synthesis. researchgate.net Access to enantiomerically pure forms of this alcohol allows for the synthesis of complex, biologically active targets where specific stereochemistry is crucial for efficacy. researchgate.net The pharmaceutical industry, in particular, has an increasing demand for such chiral intermediates to improve drug efficacy. researchgate.net
The development of methods to produce homochiral compounds from non-chiral starting materials, such as asymmetric hydrogenation and epoxidation, has been pivotal. researchgate.net Chiral catalysts are often employed to achieve high enantioselectivity. researchgate.net Once obtained, these chiral alcohols can serve as foundational materials, with their stereochemistry being transferred to subsequent products in a synthetic sequence. This approach is fundamental in creating novel chiral amino acids and amino alcohols for drug discovery. researchgate.net
The utility of chiral building blocks is demonstrated in the synthesis of various biologically active molecules. For instance, chiral gamma-aryloxybutenolides have been used as "chiral aldehyde" equivalents in cycloaddition and Michael reactions, leading to the efficient synthesis of a metabotropic glutamate (B1630785) receptor 1 antagonist. nih.gov This highlights the principle of utilizing a readily accessible chiral molecule to control the stereochemical outcome of complex reactions, a role effectively filled by enantiopure this compound and related structures.
Precursors to Aryltetralins and Aryltetrahydronaphthalenes
This compound derivatives are key precursors for the synthesis of aryltetralins and aryltetrahydronaphthalenes, which are core structures in many biologically active compounds, including lignans. nih.govresearchgate.net One prominent method involves the intramolecular hydroarylation of styrene (B11656) derivatives, which can be mediated by catalysts like Re2O7/HReO4. researchgate.net This reaction provides facile access to a variety of substituted 1-aryltetralin structures under mild conditions with high chemical yields and 100% atom economy. researchgate.net
The synthetic utility of this approach has been demonstrated in the efficient total synthesis of an analogue of iso-Combretastatin A-4 (isoCA-4), a potent anticancer agent. researchgate.net The 1-aryltetrahydronaphthalene skeleton is a critical pharmacophore in this class of compounds. researchgate.net
Another strategy involves the coupling of 3,4-dihydronaphthalen-1(2H)-one, a close derivative of this compound, with aryl bromides. For example, the reaction with 5-bromo-1,2,3-trimethoxybenzene (B181038) yields an aryldihydronaphthalene product, which can be further transformed into aryltetralin structures. nih.gov This method, while effective, may require the use of strong bases like n-butyllithium. nih.gov The aryldihydronaphthalene (ADHN), arylnaphthalene, and aryltetrahydronaphthalene skeletons are widely present in natural products, making these synthetic routes highly valuable. nih.gov
Table 1: Selected Synthetic Methods for Aryltetralins
| Starting Material | Reagent/Catalyst | Product Type | Ref |
|---|---|---|---|
| Styrene derivatives | Re2O7/HReO4 | 1-Aryltetralin | researchgate.net |
Intermediates in the Synthesis of Heterocyclic Compounds
The structural framework of this compound is readily manipulated to form a variety of heterocyclic and polycyclic compounds, including indene (B144670) derivatives, naphthol derivatives, and dihydrophenanthrenes.
Indene Derivatives: Amino-substituted 1,4-dihydronaphthalenes, which can be derived from the corresponding alcohols, serve as privileged structures for further transformations. acs.org These intermediates can be synthesized through a one-pot Overman rearrangement and ring-closing metathesis (RCM) reaction process. acs.org The resulting amino-dihydronaphthalene scaffold is a versatile precursor for more complex heterocyclic systems. acs.orgnih.gov
Naphthol Derivatives: this compound can be aromatized to yield naphthalen-1-ol (α-naphthol). nih.govwikipedia.org This transformation is often achieved through catalytic processes. For instance, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) can catalyze the aromatization reaction. nih.gov Naphthols are important precursors for a variety of useful compounds, including azo dyes, pharmaceuticals like nadolol (B74898) and sertraline, and insecticides such as carbaryl. wikipedia.org
Dihydrophenanthrenes: The synthesis of dihydrophenanthrenes can be achieved through intramolecular Heck reactions starting from appropriately substituted dihydronaphthalene precursors. espublisher.com This palladium-catalyzed reaction provides an efficient route to construct the polycyclic phenanthrene (B1679779) core, which is found in numerous natural and synthetic products with significant industrial and biomedical applications. espublisher.com
Table 2: Heterocyclic Compounds Derived from Dihydronaphthalene Intermediates
| Precursor Type | Key Reaction | Product Class | Ref |
|---|---|---|---|
| Amino-substituted 1,4-dihydronaphthalenes | Further cyclization/rearrangement | Indene-related structures | acs.org |
| Dihydronaphthalene derivatives | Catalytic Aromatization (e.g., Cu(OTf)2) | Naphthol Derivatives | nih.govnih.gov |
Role in Natural Product-Inspired Synthesis and Alkaloid Chemistry
The 1,4-dihydronaphthalene (B28168) framework is a cornerstone in the total synthesis of several complex natural products and alkaloids, demonstrating its value as a strategic intermediate.
Linoxepin: The first asymmetric synthesis of (+)-Linoxepin, a lignan (B3055560) with a unique dibenzo-dihydrooxepine moiety, utilizes a dihydronaphthalene intermediate. nih.govnih.gov A key step in this synthesis is a palladium-catalyzed Catellani reaction to construct a highly substituted tricycle. nih.gov This intermediate is then converted into a dihydronaphthalene cyclization precursor, which undergoes a Mizoroki–Heck reaction to form the final, complex structure of (+)-Linoxepin. nih.gov
Aphanorphine and Oxybenzo[c]phenanthridine Alkaloids: Amino-substituted 1,4-dihydronaphthalenes are pivotal intermediates in the synthesis of oxybenzo[c]phenanthridine alkaloids. acs.org For example, the compound 1,4-dihydronaphthalene 16c was chosen as a key intermediate for the total synthesis of oxychelerythrine, oxysanguinarine, oxynitidine, and oxyavicine. acs.org The synthesis involves creating the dihydronaphthalene core through a one-pot Overman rearrangement and ring-closing metathesis. This intermediate is then aromatized, coupled with a 2-bromobenzoic acid derivative, and subjected to an intramolecular biaryl Heck coupling to construct the final alkaloid skeleton. acs.org This strategy showcases a flexible and efficient route to a diverse library of these important alkaloids. acs.orgchemrxiv.org
Applications in Advanced Carbon-Carbon Bond Forming Reactions
This compound and its derivatives are versatile substrates in advanced carbon-carbon bond-forming reactions, which are essential for building molecular complexity. These reactions often rely on transition-metal catalysis to achieve high efficiency and selectivity.
One of the most powerful applications is the Catellani reaction, a palladium-catalyzed process that allows for the formation of multiple C-C bonds in a single step. nih.gov In the synthesis of (+)-Linoxepin, a modified Catellani reaction was used to facilitate an ortho C-H functionalization between an aryl iodide and an alkyl halide, with norbornene acting as a transient mediator. nih.gov This powerful transformation was key to assembling the highly substituted aromatic core of the natural product.
Furthermore, intramolecular Heck reactions are employed to create polycyclic systems from dihydronaphthalene precursors. acs.orgespublisher.com This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule, leading to the formation of a new ring. This strategy has been successfully applied in the total synthesis of oxybenzo[c]phenanthridine alkaloids, where an intramolecular biaryl Heck coupling is the final step to close the heterocyclic ring system. acs.org These examples underscore the importance of the dihydronaphthalene scaffold as a platform for sophisticated C-C bond-forming strategies.
Development of Novel Reagents and Methodologies in Organic Synthesis
The unique reactivity of this compound and its analogues has spurred the development of novel synthetic methodologies, particularly one-pot, multi-reaction processes that enhance synthetic efficiency.
This methodology not only provides rapid access to a diverse library of these valuable intermediates but also demonstrates the principle of "pot economy," where multiple transformations are carried out in a single reaction flask, minimizing purification steps and resource consumption. chemrxiv.org The successful application of this one-pot process in the total synthesis of four different oxybenzo[c]phenanthridine alkaloids highlights its robustness and synthetic utility. acs.org Such developments are crucial in modern organic synthesis, enabling the streamlined construction of complex molecules. chemrxiv.org
Q & A
Q. What synthetic routes are commonly used to prepare 1,4-Dihydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?
The synthesis of structurally related dihydronaphthalenol derivatives typically involves cyclization of precursor compounds followed by hydroxylation. Reaction conditions such as temperature (e.g., 60–80°C), catalyst selection (e.g., acid/base catalysts), and solvent systems are critical for controlling stereochemistry and regioselectivity. For example, hydroxylation steps often require precise pH control to avoid side reactions . Industrial-scale optimization may employ continuous flow reactors to enhance yield and purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H and 13C) to map proton/carbon environments and confirm stereochemistry.
- IR spectroscopy to identify hydroxyl (O–H) stretching vibrations (~3200–3600 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or GC-MS).
- X-ray crystallography to resolve structural ambiguities, particularly for stereoisomers . Chromatographic methods like HPLC with UV/Vis detection can assess purity (>98% is standard for research-grade compounds) .
Q. How can researchers ensure the stability of this compound during storage and handling?
Stability is influenced by exposure to light, humidity, and oxygen. Best practices include:
- Storing the compound in amber glassware under inert gas (e.g., argon).
- Maintaining temperatures below –20°C for long-term storage.
- Using desiccants to mitigate hydrolysis of the hydroxyl group .
Advanced Research Questions
Q. What computational tools are effective for retrosynthetic analysis and reaction mechanism prediction for this compound?
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible synthetic pathways. Density Functional Theory (DFT) calculations can model transition states and activation energies for hydroxylation or cyclization steps. Molecular dynamics (MD) simulations further predict solvent effects and intermediate stability .
Q. How can in vitro and in vivo models be designed to evaluate the antimicrobial potential of this compound?
- In vitro : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli), with controls like ampicillin. Biofilm inhibition assays (e.g., crystal violet staining) quantify anti-adhesion properties.
- In vivo : Murine infection models to assess therapeutic efficacy, with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) . Statistical validation (e.g., ANOVA with post-hoc tests) is critical for reproducibility .
Q. What methodologies resolve contradictions in reported biological activities of dihydronaphthalenol derivatives?
Contradictions often arise from variations in compound purity, assay protocols, or cell lines. Solutions include:
- Meta-analysis of existing data with standardized normalization (e.g., IC50 values adjusted for assay conditions).
- Orthogonal validation using multiple assays (e.g., enzymatic inhibition + cell viability).
- Replication studies under controlled conditions (e.g., ISO-certified labs) .
Q. How can stereochemical challenges in dihydronaphthalenol synthesis be addressed using chiral catalysts?
Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic hydroxylation (e.g., cytochrome P450 mimics) can enforce enantioselectivity. Racemic mixtures may be resolved via chiral HPLC or kinetic resolution .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
